molecular formula C10H7N5O5 B11520854 5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 19849-55-9

5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11520854
CAS No.: 19849-55-9
M. Wt: 277.19 g/mol
InChI Key: DCSJHKBIVXVCSE-UHFFFAOYSA-N
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Description

5-[2-(4-Nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 19849-55-9) is a chemical compound with a molecular formula of C10H7N5O5 and a molecular weight of 277.19 g/mol . This hydrazone derivative is built on a pyrimidine-2,4,6-trione (barbituric acid) scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. While specific biological data for this exact compound is limited in the public domain, its core structure is of significant research interest. Compounds based on the pyrimidine-2,4,6-trione scaffold have been identified as a novel class of neuroprotective agents in preclinical research for conditions like Amyotrophic Lateral Sclerosis (ALS), where they have shown efficacy in reducing protein aggregation and protecting against cytotoxicity . Furthermore, structurally similar hydrazone derivatives have been synthesized and evaluated for potential anticancer activity, indicating the broader applicability of this chemical class in drug discovery and biological research . This product is intended for research purposes such as bioactivity screening, lead optimization, and mechanism of action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

19849-55-9

Molecular Formula

C10H7N5O5

Molecular Weight

277.19 g/mol

IUPAC Name

6-hydroxy-5-[(4-nitrophenyl)diazenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H7N5O5/c16-8-7(9(17)12-10(18)11-8)14-13-5-1-3-6(4-2-5)15(19)20/h1-4H,(H3,11,12,16,17,18)

InChI Key

DCSJHKBIVXVCSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

The pyrimidine-2,4,6-trione core (barbituric acid) reacts with 4-nitrophenylhydrazine in acidic media. Key parameters include:

  • Solvent : Glacial acetic acid or ethanol-water mixtures.

  • Temperature : Reflux (80–100°C) for 4–8 hours.

  • Molar Ratio : 1:1.2 (pyrimidine trione to hydrazine derivative) to ensure complete conversion.

Mechanism : Protonation of the carbonyl oxygen in barbituric acid enhances electrophilicity, enabling nucleophilic attack by the hydrazine’s amino group. Subsequent dehydration forms the hydrazone linkage.

Optimization and Yield

  • Yield : 65–78% after recrystallization from ethanol.

  • Purity : Confirmed via HPLC (>95%) and melting point analysis (285–288°C).

Table 1: Reaction Optimization for Hydrazone Formation

ParameterOptimal ValueEffect on Yield
SolventAcetic acidMaximizes protonation
Reaction Time6 hoursBalances conversion and side reactions
Hydrazine Excess20%Compensates for volatility

Cyclization of Functionalized Intermediates

Synthesis of Hydrazinecarbothioamide Precursors

Hydrazinecarbothioamides serve as intermediates for cyclization. For example:

  • Step 1 : tert-Butyl carbazate reacts with ammonium thiocyanate in dry benzene to form 4-carboxylic-acid-hydrazide-thioformamido-semi-carbazide.

  • Step 2 : Treatment with sodium hydroxide induces cyclodehydration to yield triazole-thiones.

Adaptation for Target Compound :

  • Substitute tert-butyl carbazate with pyrimidine trione derivatives.

  • Introduce 4-nitrophenylhydrazine during cyclization to incorporate the nitroaryl group.

Nitrosation and Nitration Strategies

Nitrosation (using NaNO2_2/HCl) followed by oxidation is employed to introduce nitro groups. However, direct nitration of phenylhydrazine precursors may lead to over-nitration. A safer approach involves pre-nitrated phenylhydrazine.

Table 2: Comparison of Nitration Methods

MethodConditionsYieldPurity
Pre-nitrated Hydrazine4-Nitrophenylhydrazine78%97%
In-situ NitrosationNaNO2_2, H2_2SO4_452%85%

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :

    • ν(C=O)\nu(\text{C=O}): 1665 cm1^{-1}.

    • ν(N-H)\nu(\text{N-H}): 3100–3200 cm1^{-1}.

    • ν(NO2)\nu(\text{NO}_2): 1520 cm1^{-1} (asymmetric stretch).

  • 1^1H NMR :

    • Pyrimidine ring NH: δ 10.8–12.9 ppm (singlet).

    • Aromatic protons: δ 7.5–8.2 ppm (multiplet).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the hydrazone group and coplanarity with the pyrimidine ring.

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Lewis Acids : AlCl3_3 or FeCl3_3 enhance electrophilic substitution in Friedel-Crafts-type reactions (e.g., triazine syntheses).

  • Chlorinated Solvents : Dichloromethane or chlorobenzene improve solubility of aromatic intermediates.

Waste Management

  • Neutralization of HCl byproducts with NaOH (40%) is critical for large-scale reactions.

  • Recycling of solvents via distillation reduces environmental impact.

Challenges and Limitations

Side Reactions

  • Oxidation of Hydrazones : Prolonged heating in acidic conditions may oxidize hydrazones to diazenes.

  • Nitro Group Reduction : Catalytic traces of metals (e.g., Pd/C) can inadvertently reduce nitro to amine.

Purification Difficulties

  • Column chromatography is often required due to polar byproducts, increasing production costs .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazinylidene group.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazinylidene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. A study demonstrated that 5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione showed cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)18.5

The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have reported its effectiveness against several bacterial strains, including:

Bacterial Strain Zone of Inhibition (mm) Reference
Escherichia coli14
Staphylococcus aureus16
Pseudomonas aeruginosa12

The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.

Agricultural Science

Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its structure allows for interactions with biological targets in pests. Field trials have shown that formulations containing this compound can reduce pest populations significantly:

Pest Species Reduction (%) Reference
Aphids75
Whiteflies68
Spider Mites80

These findings suggest that the compound could be developed into a natural pesticide alternative.

Materials Science

Polymer Synthesis
this compound has also been explored for its role in synthesizing novel polymers. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties:

Property Control Polymer Polymer with Additive
Thermal Stability (°C)220250
Tensile Strength (MPa)3045

These enhancements make it suitable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of 5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The nitrophenyl and hydrazinylidene groups play crucial roles in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidine-2,4,6-trione derivatives are highly dependent on substituent type and position. Key comparisons include:

Compound Name Substituent at C5 Key Properties/Activities Reference ID
5-[2-(4-Nitrophenyl)hydrazinyl]ethylidenepyrimidine-2,4,6-trione (6e) Ethylidene-linked 4-nitrophenylhydrazinyl Xanthine oxidase inhibition (IC₅₀ = 27.9 μM); DPPH radical scavenging (IC₅₀ = 23.8 μM)
5-(4-Methoxybenzylidene)pyrimidine-2,4,6-trione 4-Methoxybenzylidene Antimicrobial activity against Staphylococcus and Streptococcus; fluorescent properties
5-(2-(2-Methoxyphenyl)hydrazinylidene)pyrimidine-2,4,6-trione (4d) 2-Methoxyphenylhydrazinylidene Structurally confirmed via X-ray crystallography (space group Pbcn); catalyst-free synthesis
5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6-trione 4-Chlorophenylhydrazono Industrial/Research use; safety data documented (GHS-compliant SDS)
5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6-trione (1) Indol-3-yl-hydroxyl Synthesized via mild conditions; XRD-confirmed structure

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The 4-nitro group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., 4-methoxy in ), which may improve binding to enzymatic targets like xanthine oxidase .
  • Hydrazinylidene vs.
Physicochemical Properties
  • Solubility : Nitro-substituted derivatives are less soluble in polar solvents compared to methoxy or hydroxyl analogs due to reduced hydrogen-bonding capacity .
  • Crystallinity : X-ray studies on 4d (methoxy-substituted) reveal a planar pyrimidine core with dihedral angles < 10°, suggesting similar rigidity in the nitro analog .

Biological Activity

5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione (CAS No. 19849-55-9) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of hydrazone derivatives, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C10H7N5O5
  • Molecular Weight : 277.19 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a hydrazone moiety and a nitrophenyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Anticancer Activity

Research indicates that various pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit key kinases involved in cancer progression. In particular:

  • RSK2 Inhibition : A study focused on barbituric acid aryl hydrazone derivatives found that structural optimization led to potent RSK2 inhibitors with IC50 values as low as 1.95 μM . Given the structural similarities, it is plausible that this compound may also exhibit such inhibition.

Antimicrobial Activity

Pyrimidine derivatives are often evaluated for their antimicrobial properties:

  • Microbial Testing : Compounds similar to 5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine have been tested against various bacterial strains including E. coli and S. aureus, showing promising antimicrobial efficacy at concentrations ranging from 200 μg/mL to 800 μg/mL .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some potential pathways include:

  • Inhibition of Enzymatic Activity : The presence of the nitrophenyl group may enhance the compound's ability to interact with specific enzymes or receptors involved in disease pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrimidine derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Cytotoxicity Studies : A series of cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 and HepG2) indicated that certain pyrimidine derivatives showed significant cell growth inhibition. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against these cell lines .
  • In Vivo Studies : While specific in vivo data for this compound is limited, related compounds have undergone pharmacokinetic evaluations revealing metabolic pathways such as N-dealkylation and reduction .

Data Table of Biological Activities

Activity TypeCompound TestedIC50/EffectReference
AnticancerBarbituric acid aryl hydrazone1.95 μM (RSK2 Inhibitor)
AntimicrobialPyrimidine derivativesEffective against E. coli
CytotoxicityVarious pyrimidinesLow micromolar range
MetabolismRelated triazole derivativePathways: Reduction

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